molecular formula C11H11F3O5S B13409301 Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate

Methyl 2-{3-(trifluoromethanesulfonyloxy)phenyl}propanoate

Cat. No.: B13409301
M. Wt: 312.26 g/mol
InChI Key: ZGMOQKZZPJSTIB-UHFFFAOYSA-N
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Description

Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share the trifluoromethyl group but differ in their overall structure and reactivity.

    Sulfonyl Compounds: Compounds like sulfonyl chlorides and sulfonamides contain the sulfonyl group but have different functional groups attached.

Uniqueness

Alpha-Methyl-3-[[(trifluoromethyl)sulfonyl]oxy]-benzeneacetic Acid Methyl Ester is unique due to the combination of the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H11F3O5S

Molecular Weight

312.26 g/mol

IUPAC Name

methyl 2-[3-(trifluoromethylsulfonyloxy)phenyl]propanoate

InChI

InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-4-3-5-9(6-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3

InChI Key

ZGMOQKZZPJSTIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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